8-chloro-6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS No.:
Cat. No.: VC15176817
Molecular Formula: C17H20ClNO3
Molecular Weight: 321.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20ClNO3 |
|---|---|
| Molecular Weight | 321.8 g/mol |
| IUPAC Name | 8-chloro-6-(diethylaminomethyl)-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
| Standard InChI | InChI=1S/C17H20ClNO3/c1-3-19(4-2)9-13-15(20)14(18)8-12-10-6-5-7-11(10)17(21)22-16(12)13/h8,20H,3-7,9H2,1-2H3 |
| Standard InChI Key | WHSIJRGPMOMCCX-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CC1=C2C(=CC(=C1O)Cl)C3=C(CCC3)C(=O)O2 |
Introduction
The compound 8-Chloro-6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic chemical belonging to the chromene family. Chromenes are bicyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This detailed review focuses on its structure, properties, synthesis, and potential applications.
Molecular Information
Structural Characteristics
The compound features:
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A chromene ring system with substitutions at positions 6 (chlorine), 7 (hydroxy group), and 8 (diethylaminomethyl group).
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A cyclopenta[c]chromenone framework, which contributes to its rigidity and bioactivity.
Table 1: Key Structural Descriptors
| Descriptor | Value |
|---|---|
| SMILES | CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C=CC(=C4)Cl)OC3=O)O |
| InChI | InChI=1S/C23H20ClNO5/c1-3-25(4-2)... |
| InChIKey | XHYTYUSYLPFEBP-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves:
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Chromene Derivative Preparation: Starting with a substituted chromene precursor.
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Aminomethylation: Introduction of the diethylaminomethyl group using formaldehyde and diethylamine under acidic or basic conditions.
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Halogenation: Chlorine is introduced selectively at position 6 using chlorinating agents like thionyl chloride.
These steps are carried out under controlled conditions to ensure regioselectivity and high yield.
Pharmacological Potential
Chromene derivatives, including this compound, are known for:
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Anticancer Activity: Chromenes often inhibit topoisomerase enzymes, crucial for DNA replication in cancer cells .
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Antimicrobial Effects: Effective against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes .
Mechanism of Action
The hydroxyl group at position 7 enhances hydrogen bonding with biological targets, while the diethylaminomethyl group increases lipophilicity, aiding in membrane penetration.
Medicinal Chemistry
This compound is a candidate for:
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Drug Development: As a lead molecule for anticancer or antimicrobial drug design.
Molecular Docking Studies
Preliminary docking studies suggest strong binding affinity to receptors like cytochrome P450 enzymes and histamine receptors .
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